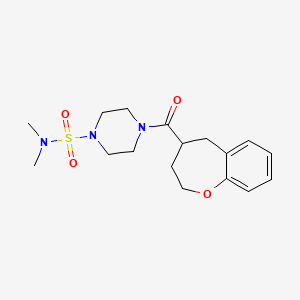![molecular formula C19H18N2O2 B5514296 N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide" often involves multi-step organic reactions, starting from basic aromatic compounds or acetamide derivatives. For instance, the synthesis process may include nucleophilic substitution reactions, acetylation, and the introduction of specific functional groups such as cyanomethyl or phenoxy groups through targeted chemical reactions (Gouda et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide" has been analyzed using techniques like X-ray crystallography, revealing complex interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions significantly influence the stability and physical properties of the compound. The analysis often focuses on noncovalent interactions stabilizing the crystal structure, which can be quantitatively investigated using Hirshfeld surface analysis (Gouda et al., 2022).
Chemical Reactions and Properties
Chemical properties of acetamide derivatives, including reactivity patterns, are determined by their functional groups. For example, the cyanomethyl group can participate in nucleophilic addition reactions, while the acetamide moiety may undergo hydrolysis under certain conditions. Density Functional Theory (DFT) calculations are employed to understand the compound's stability and reactivity, providing insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy differences, which are indicative of chemical reactivity and stability (Gouda et al., 2022).
Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
This research focuses on the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study explores chemoselective monoacetylation using different acyl donors and parameters like agitation speed, solvent, and temperature, identifying vinyl acetate as the most effective acyl donor due to its irreversible reaction outcome. This process illustrates the utility of chemoselective acetylation in drug synthesis, which could be relevant for compounds with similar structural features (Magadum & Yadav, 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Comparative Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes
This study investigates the metabolism of various chloroacetamide herbicides, identifying key metabolic pathways and differences between human and rat liver microsomes. Understanding the metabolic pathways of similar compounds can provide insights into their biotransformation and potential impacts on biological systems (Coleman et al., 2000).
Biological Interactions and Molecular Docking Analysis
Evaluation of Electronic and Biological Interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide
This research evaluates the structural, electronic, and biological properties of a specific acetamide compound, using molecular docking to assess its fungal and cancer activities. Such studies can provide a foundation for understanding the biological interactions and potential therapeutic applications of structurally similar acetamides (Bharathy et al., 2021).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-11-10-14-4-7-17(8-5-14)21-19(22)13-23-18-9-6-15-2-1-3-16(15)12-18/h4-9,12H,1-3,10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEOGRYFXYDJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)


![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)